CID 53497490

Description

Structural analysis via mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) is critical for its characterization, as demonstrated in studies involving similar compounds . For instance, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) share structural motifs such as polyketide backbones and methyl/oxygen substituents, which influence their biological activity and stability .

Properties

IUPAC Name |

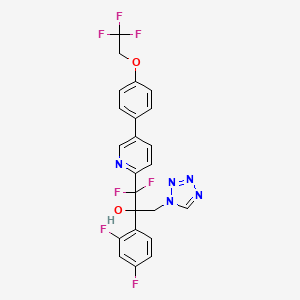

2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUYJRXRDSPPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on CID 53497490 and structurally or functionally analogous compounds, including oscillatoxin derivatives, halogenated heterocycles, and dimerization-inducing agents. Data are synthesized from evidence referencing mass spectrometry, pharmacological properties, and synthetic methodologies.

Table 1: Structural and Functional Comparison

*Note: Exact molecular formula for this compound is unspecified in the evidence; inferred based on structural analogs.

Key Findings

Structural Modifications and Stability :

- Methylation (e.g., 30-methyl-oscillatoxin D vs. oscillatoxin D) enhances metabolic stability, as seen in marine toxins . Similar strategies may apply to this compound for pharmaceutical optimization.

- Halogenation (e.g., bromine in CID 737737) increases molecular polarity and enzyme inhibitory potency, as measured by TPSA (56.48 Ų) and CYP1A2 inhibition .

Analytical Techniques: this compound’s characterization likely employs source-induced CID-MS (as used for ginsenosides ) to differentiate isomers via fragmentation patterns. Comparatively, oscillatoxin derivatives rely on NMR and crystallography for absolute configuration determination .

Functional Applications :

- Unlike cell-permeant CIDs (e.g., photocaged rapamycin derivatives), this compound may lack spatial control mechanisms, limiting its utility in targeted therapies .

- Brominated heterocycles (CID 737737) exhibit high GI absorption and BBB permeability, suggesting this compound could share similar pharmacokinetic profiles if structurally related .

Table 2: Pharmacological and Physical Properties

| Property | This compound* | Oscillatoxin D | 7-Bromobenzo[b]thiophene-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~500-600 Da (est.) | 610.75 Da | 257.10 Da |

| LogP (Lipophilicity) | ~3.5 (est.) | 4.2 | 2.8 |

| Solubility | Low in water | Insoluble | Moderate in DMSO |

| Toxicity | Not reported | High (marine toxin) | Moderate (CYP inhibition) |

| Key Target | Hypothesized kinases | Sodium channels | CYP1A2 |

*Estimated values based on structural analogs.

Research Implications and Limitations

Gaps in Data : The absence of explicit structural or pharmacological data for this compound necessitates reliance on analogs, introducing uncertainty in comparisons.

Synthetic Feasibility : Methods for halogenated heterocycles (e.g., bromination protocols in ) could guide this compound’s synthesis if it shares a similar backbone.

Therapeutic Potential: Oscillatoxin-like cytotoxicity or brominated heterocycle enzyme inhibition may position this compound as a candidate for oncology or neurology research, pending further study.

Q & A

How to formulate a research question for CID 53497490 that addresses gaps in existing literature?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population : Specific biological systems or chemical environments where this compound acts.

- Intervention : Experimental conditions (e.g., concentration, temperature).

- Comparison : Existing compounds with similar structures or functions.

- Outcome : Quantifiable properties (e.g., binding affinity, catalytic activity).

Ensure the question is complex (requiring multi-step analysis) and original (addressing unexplored interactions or mechanisms) .

Q. What are the key considerations in designing experiments to study this compound’s physicochemical properties?

- Methodological Answer :

- Hypothesis Testing : Define measurable variables (e.g., solubility, stability) and control groups .

- Reproducibility : Document experimental protocols in detail, including reagent purity, instrumentation specifications, and environmental conditions .

- Ethical Compliance : Follow institutional guidelines for handling hazardous materials and data transparency .

- Data Collection : Use triplicate measurements and calibrate instruments to minimize systematic errors .

Q. How to conduct a comprehensive literature review for this compound using academic databases?

- Methodological Answer :

- Source Selection : Prioritize peer-reviewed journals indexed in PubMed, SciFinder, or Web of Science. Avoid unreliable platforms like .

- Search Strategy : Combine keywords (e.g., “this compound synthesis,” “kinetic studies”) with Boolean operators (AND/OR) .

- Critical Evaluation : Assess study validity using criteria such as sample size, statistical rigor, and conflict of interest declarations .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound’s mechanism of action?

- Methodological Answer :

- Root-Cause Analysis : Identify variables causing discrepancies (e.g., batch-to-batch reagent variability, instrument sensitivity) .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC50 values) and adjust for confounding factors (e.g., pH, temperature) .

- Collaborative Validation : Reproduce conflicting experiments in independent labs and publish raw data for transparency .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to models like the Hill equation to estimate efficacy (Emax) and potency (EC50) .

- Machine Learning : Train algorithms to predict bioactivity based on structural descriptors (e.g., QSAR models) .

- Error Propagation : Calculate confidence intervals for derived parameters using Monte Carlo simulations .

Q. How to integrate computational and experimental approaches to validate hypotheses about this compound’s behavior under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict conformational changes in this compound under different solvents or temperatures .

- Experimental Cross-Validation : Compare simulation results with spectroscopic data (e.g., NMR chemical shifts) .

- Interdisciplinary Collaboration : Partner with computational chemists to refine force fields and improve model accuracy .

Methodological Frameworks Table

Key Recommendations for Researchers

- Data Transparency : Share raw datasets and experimental protocols in supplementary materials to enhance reproducibility .

- Interdisciplinary Tools : Combine wet-lab experiments with computational models (e.g., DFT, MD) for mechanistic insights .

- Ethical Compliance : Disclose funding sources and potential conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.